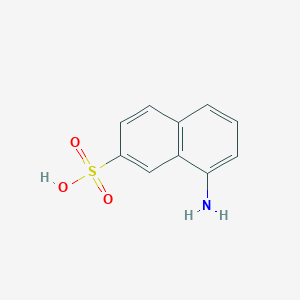
8-Amino-2-naphthalenesulfonic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Amino-2-naphthalenesulfonic acid derivatives involves various strategies, including palladium-catalyzed aminocarbonylation of 1,8-diiodo-naphthalene with primary and secondary amines, resulting in highly chemoselective reactions producing dicarboxamides and N-substituted imides under different amine to substrate ratios (Takács, Ács, & Kollár, 2008). Another method includes a three-component reaction catalyzed by p-toluenesulfonic acid for synthesizing naphthalen-2-ol derivatives (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009).
Molecular Structure Analysis
The molecular structure of 8-Amino-2-naphthalenesulfonic acid monohydrate reveals intermolecular hydrogen-bonding interactions forming chains, with additional peripheral associations including weak aromatic ring π–π interactions. This results in a two-dimensional sheet structure (Smith, Wermuth, & Young, 2009).
Chemical Reactions and Properties
Azo coupling reactions involving 6-amino-4-hydroxy-2-naphthalenesulfonic acid demonstrate the pH-dependence and micromixing effects on product distribution, highlighting the complexity of interactions and the influence of solution conditions on the reaction outcomes (Kamiński, Lauk, Skrabal, & Zollinger, 1983).
Physical Properties Analysis
Studies on the crystal and molecular structure of compounds related to 8-Amino-2-naphthalenesulfonic acid, such as ANS (8-anilino-1-naphthalenesulfonic acid), provide insights into their physical properties, including fluorescence and the ability to induce folding of acid-unfolded proteins to a molten globule state as a result of electrostatic interactions (Ali et al., 1999).
Chemical Properties Analysis
The chemical properties of 8-Amino-2-naphthalenesulfonic acid derivatives are explored through the synthesis and characterization of various complexes and adducts. For instance, complexes with Schiff bases obtained by condensation with carbinols demonstrate the influence of synthesis conditions, ligand stereochemistry, and metal electronic structure on the resulting polyhedra (Skorokhod et al., 2007).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : 8-Amino-2-naphthalenesulfonic acid monohydrate, also known as 1,7-Cleve’s acid hydrate, has been studied for its crystal structure, revealing sulfonate–aminium group zwitterions and intermolecular hydrogen-bonding interactions forming chains and sheet structures (Smith, Wermuth, & Young, 2009).
Spectral Properties in Biological Systems : Derivatives of 8-Anilinonaphthalene-1-sulfonic acid (ANS), a closely related compound, are used in studying biological systems due to their environmentally sensitive fluorescent nature and ability to bind to hydrophobic pockets of proteins (Wang, Faber, & Georg, 2019).
Wastewater Treatment : 8-Amino-2-naphthalenesulfonic acid is involved in the manufacturing process of H-acid, used in dye synthesis. The treatment of wastewater from this process has been researched, especially the use of ferrous ion-peroxide oxidation (Zhu, Yang, & Wang, 1996).
Environmental Analysis : It has been used in studies involving the extraction and analysis of industrial effluents, particularly in identifying and quantifying sulfonates in wastewater (Alonso, Castillo, & Barceló, 1999).
Protein Binding Studies : The compound has been employed as a probe in studying the binding sites of proteins, such as in the case of tear lipocalin (Gasymov, Abduragimov, & Glasgow, 2007).
Drug Synthesis and Evaluation : It's involved in the synthesis of novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, playing a role in the development of therapeutic drugs (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Lipid-Protein Interaction Studies : The compound has been used in studying lipid-protein interactions, especially in bimolecular lipid membranes (Smekal, Ting, Augenstein, & Tien, 1970).
Potential Anti-AIDS Agents : Naphthalenesulfonic acid derivatives, including those related to 8-Amino-2-naphthalenesulfonic acid, have been synthesized and evaluated for their efficacy against HIV-1 and HIV-2 (Mohan, Singh, & Baba, 1991).
Nanocomposite Synthesis : 8-Amino-2-naphthalenesulfonic acid has been used in the synthesis of magnetite/poly(aniline-co-8-amino-2-naphthalenesulfonic acid) nanocomposites, indicating its utility in material science (Reddy, Lee, Gopalan, Gopalan, & Showkat, 2007).
Biochar Functionalization : The acid is involved in the preparation of hydrophobic mesoporous biochar with acid-catalytic properties, highlighting its application in catalysis and biochar utilization (Zhong, Deng, Zhang, Wang, Wang, Zeng, & Deng, 2019).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
8-aminonaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZZCWMQXHXAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059486 | |
| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | 1,7-Cleve's acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
8-Amino-2-naphthalenesulfonic acid | |
CAS RN |
119-28-8 | |
| Record name | 8-Amino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Cleve's acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Cleve's acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-aminonaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLAMINE-7-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QEG50798 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

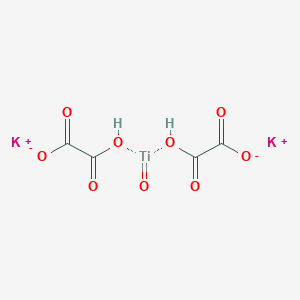

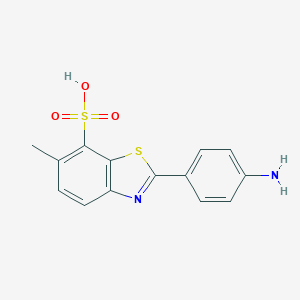
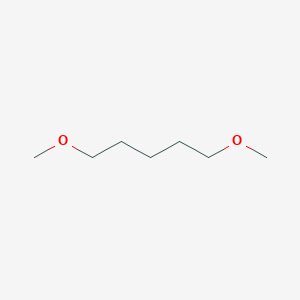
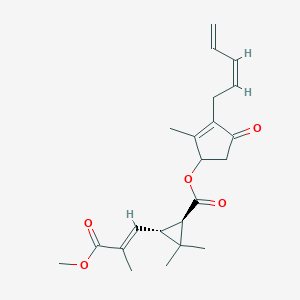

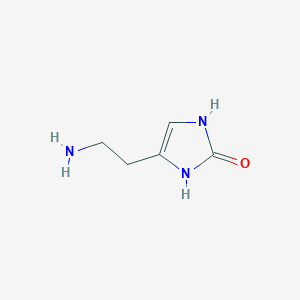

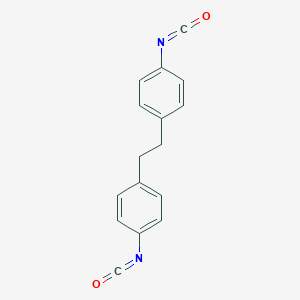

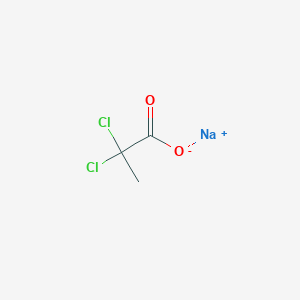


![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)